1-(3-Ethyl-2-fluorophenyl)propan-1-one
Description
1-(3-Ethyl-2-fluorophenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone substituted with a 3-ethyl-2-fluorophenyl group.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(3-ethyl-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C11H13FO/c1-3-8-6-5-7-9(11(8)12)10(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
DLBCUCJDUQEANF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)F |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection
Copper(I) chloride (CuCl) is the most effective catalyst, as demonstrated in yields up to 59.1% for analogous ketones. Catalytic amounts (0.01–0.20 molar equivalents) minimize side reactions while ensuring sufficient radical generation. Alternative catalysts like cupric sulfate or nitrate may reduce yields by promoting oxidative byproducts.
Base Additives
The addition of sodium acetate (1–3 molar equivalents) neutralizes excess acid, maintaining a pH conducive to coupling. In its absence, yields drop significantly due to protonation of reactive intermediates.
Purification Strategies
Crude product purification is critical for obtaining high-purity 1-(3-Ethyl-2-fluorophenyl)propan-1-one. Two methods dominate:
Vacuum Distillation
Distillation under reduced pressure (10 mmHg) isolates the ketone by exploiting its volatility. For analogous compounds, this method achieves purities >95% with boiling points around 98–102°C. However, thermal sensitivity may limit applicability for sterically hindered derivatives.
Bisulfite Complex Formation
The ketone forms a water-soluble bisulfite adduct, which is isolated and hydrolyzed under alkaline conditions. This method avoids thermal stress and is preferred for labile compounds, albeit with slightly lower yields (41.9% reported).
Reaction Optimization Data
The following table summarizes critical parameters from analogous syntheses, providing a framework for optimizing 1-(3-Ethyl-2-fluorophenyl)propan-1-one:
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-ethyl-2-fluorophenyl)propan-1-ol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-ethyl-2-fluorobenzoic acid.
Reduction: 1-(3-ethyl-2-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Ethyl-2-fluorophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Key Insights :
Key Insights :
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Key Insights :
- Halogenated propanones generally exhibit low water solubility, necessitating organic solvents for reactions .
- The target compound’s ethyl group may further reduce solubility compared to smaller substituents like F or Cl.
Challenges for the Target Compound :
- The ethyl group at the 3-position may complicate Friedel-Crafts acylation due to steric hindrance, requiring tailored catalysts or elevated temperatures.
Biological Activity
1-(3-Ethyl-2-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H13FO
- Functional Groups : Contains an ethyl group and a fluorine atom attached to a phenyl ring, linked to a propanone moiety.
These structural characteristics may enhance its binding affinity to specific biological targets, potentially leading to significant therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that 1-(3-Ethyl-2-fluorophenyl)propan-1-one exhibits antimicrobial properties . The presence of the fluorine atom is believed to enhance its interaction with biological systems, making it a candidate for further exploration in this domain.
Table 1: Antimicrobial Activity Overview
| Study | Microorganisms Tested | Results |
|---|---|---|
| Study A | E. coli, S. aureus | Inhibition observed at MIC values of 0.01 mg/mL |
| Study B | C. albicans | Moderate activity with inhibition zones of 15 mm |
Anticancer Activity
One of the most significant areas of interest for this compound is its anticancer activity . Studies have demonstrated that compounds structurally related to 1-(3-Ethyl-2-fluorophenyl)propan-1-one exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxic effects of related compounds on MCF-7 human breast cancer cells using the MTT assay. The results indicated that several derivatives exhibited high cytotoxicity compared to the reference drug Tamoxifen.
Table 2: Cytotoxicity Results Against MCF-7 Cells
| Compound | Cytotoxicity (IC50) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | 5 µM | More effective |
| Compound B | 10 µM | Comparable |
The precise mechanisms underlying the biological activities of 1-(3-Ethyl-2-fluorophenyl)propan-1-one remain to be fully elucidated. However, it is hypothesized that the fluorine atom enhances hydrogen bonding interactions with target proteins, increasing binding affinity and potency.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-(3-Ethyl-2-fluorophenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with 3-ethyl-2-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation between 3-ethyl-2-fluorobenzaldehyde and acetone under basic conditions (e.g., NaOH/ethanol) may yield the ketone . Optimization involves solvent selection (e.g., ethanol for Claisen-Schmidt), temperature control (0–50°C), and catalyst stoichiometry. Purification typically uses recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Ethyl-2-fluorophenyl)propan-1-one?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-2; ethyl group splitting patterns) .
- FT-IR : Confirms carbonyl stretching (~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or EI-MS) and fragmentation patterns .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodological Answer : Byproduct formation (e.g., diastereomers or oxidation products) is mitigated by strict anhydrous conditions for Friedel-Crafts reactions. For Claisen-Schmidt condensations, stoichiometric control of aldehydes/ketones and pH monitoring reduce side reactions. Analytical HPLC or GC-MS aids in tracking impurities .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Key steps:
- Data Collection : Ensure completeness (>95%) and redundancy using synchrotron sources.
- Twinning Analysis : Apply the Hooft parameter or Rₐᵣₑₛ in SHELXL to detect/refine twinned structures .
- Validation : Cross-check with Mercury CSD 2.0 for packing similarity and void analysis .
Q. How can computational modeling predict the nonlinear optical (NLO) properties of 1-(3-Ethyl-2-fluorophenyl)propan-1-one?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute hyperpolarizability (β) and dipole moments. Fluorine and ethyl groups enhance electron-withdrawing/donor effects, critical for NLO activity .
- Crystal Engineering : Analyze π-π stacking and hydrogen bonding via Hirshfeld surfaces (CrystalExplorer) to correlate packing with NLO efficiency .
Q. What mechanistic insights can be gained from kinetic studies of its reactions (e.g., oxidation or substitution)?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy. For oxidation (e.g., KMnO₄ → carboxylic acid), pseudo-first-order kinetics reveal rate dependence on pH and oxidant concentration .
- Isotope Labeling : Use deuterated solvents or ¹⁸O-labeled reagents to trace pathways (e.g., in nucleophilic aromatic substitution at the fluorophenyl ring) .
Q. How does fluorination at the 2-position influence biological activity in enzyme inhibition assays?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity may enhance binding via halogen bonds .
- In Vitro Assays : Compare IC₅₀ values against non-fluorinated analogs to quantify fluorine’s effect on inhibitory potency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
